1-Chloro-4-(2-isocyanoethyl)benzene
Overview
Description
1-Chloro-4-(2-isocyanatoethyl)benzene is a chemical compound with the formula C9H8ClNO. It has a molecular weight of 181.619 . It is also known by other names such as Benzene, 1-chloro-4-(2-isocyanatoethyl)-, and p-Chlorophenethyl isocyanate .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(2-isocyanatoethyl)benzene consists of a benzene ring with a chlorine atom and an isocyanatoethyl group attached to it . The exact structure can be represented by the InChI code: InChI=1S/C9H8ClNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloro-4-(2-isocyanatoethyl)benzene are not available, it’s important to note that similar compounds, such as aryl halides, can undergo nucleophilic aromatic substitution reactions . These reactions typically involve the displacement of a halide ion by a nucleophile.Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-4-(2-isocyanatoethyl)benzene include its molecular weight (181.619) and its molecular formula (C9H8ClNO) . More specific properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Application in Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene, a derivative of 1-Chloro-4-(2-isocyanoethyl)benzene, shows high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in optical polymer composite materials, construction, and the automotive industry. The production process mainly involves a liquid phase reaction of m-xylylenediamine with highly toxic phosgene, restricting its synthesis and application due to phosgene's particularity. Research focuses on exploring non-phosgene green synthesis processes for this compound (Dong Jianxun et al., 2018).
Use in Gasoline Blending Components
Investigations into the production of environmentally friendly and biologically favorable blending components of engine gasolines highlight the importance of isoparaffin fractions with low carbon numbers, such as those derived from this compound. The research aimed to select catalysts applicable for the isomerization of benzene-containing n-hexane fractions at low temperatures, contributing to the production of efficient gasoline blending components free of benzene (J. Hancsók et al., 2005).
Role in Stereoselective Synthesis
The Friedel-Crafts alkylation of benzene with optically active 2-methyloxetane, a reaction related to this compound, has shown that the stereochemical course of the reaction varies with the catalyst used. This research contributes to understanding the stereochemistry in organic synthesis and the production of optically active by-products (M. Segi et al., 1982).
In Synthesis of Polyenaminonitrile
Hydroxy-Substituted Polyenaminonitrile, synthesized using derivatives like this compound, undergoes thermal cyclization to form corresponding benzoxazole. This is a precursor polymer for aromatic polybenzoxazole, indicating its potential in polymer science (J. H. Kim, Jae Gwan Lee, 2001).
In Catalytic Buchner Reactions
Chloro(tetraphenylporphyrinato)iron, a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, demonstrates its application in organic synthesis reactions involving this compound derivatives. This research opens avenues in synthetic chemistry for constructing complex molecular structures (Harun M. Mbuvi, L. Woo, 2009).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-4-(2-isocyanoethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGNOIFVUHFFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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